1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane
Description
1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic pyrrolidine derivative characterized by a strained cyclopropane ring fused to a pyrrolidine core. The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity, which enhances receptor binding selectivity and metabolic stability . The 3-methoxyphenyl substituent at the 1-position introduces electron-donating properties and modulates pharmacokinetic parameters such as solubility and membrane permeability.
Propriétés
Numéro CAS |
83177-57-5 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15NO/c1-14-11-4-2-3-9(5-11)12-6-10(12)7-13-8-12/h2-5,10,13H,6-8H2,1H3 |
Clé InChI |
TUUFTWPXUNSKMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C23CC2CNC3 |
Origine du produit |
United States |
Méthodes De Préparation
Three-Component Cyclization Using Aryl Aldehydes
The foundational work by Ghorbani et al. demonstrates that 1-azabicyclo[3.1.0]hexane derivatives can be synthesized via a one-pot reaction involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in aqueous media. Adapting this protocol to 3-methoxybenzaldehyde enables the direct incorporation of the methoxyphenyl moiety at the bridgehead position. The reaction proceeds through imine formation between the aldehyde and hydroxylamine, followed by nucleophilic attack by malononitrile and subsequent cyclization to form the bicyclic framework.
Optimized Conditions :
-
Solvent : Water (eco-friendly, simplifies purification)
-
Temperature : 80°C, 2–4 hours
This method’s regioselectivity ensures the nitrogen occupies the 3-position, while the 3-methoxyphenyl group anchors at the 1-position due to steric and electronic directing effects. However, scalability may be limited by the need for rigorous exclusion of oxygen to prevent nitrile hydrolysis.
Reductive Amination of Bicyclic Diones
Dione Precursor Synthesis
Patent EP0007128A1 outlines the synthesis of 3-benzyl-3-azabicyclo[3.1.0]hexane via lithium aluminium hydride reduction of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione. By substituting the benzyl group with a 3-methoxyphenyl moiety during dione preparation, this route becomes applicable to the target compound. The dione is synthesized via Dieckmann condensation of 3-methoxyphenyl-substituted cyclopropane-1,2-dicarboxylic acid esters, followed by acid-catalyzed cyclization.
Critical Steps :
-
Dieckmann Cyclization : Requires anhydrous conditions and elevated temperatures (150–160°C) to prevent ester hydrolysis.
-
Reduction : Sodium bis(2-methoxyethoxy)aluminum hydride selectively reduces the dione to the tertiary amine without disturbing the methoxyphenyl group.
Yield Profile :
| Step | Yield (%) |
|---|---|
| Dione Formation | 65–70 |
| Reductive Amination | 80–85 |
This method’s main limitation lies in the multi-step synthesis of the dione precursor, which necessitates careful handling of air-sensitive reagents.
Transition-Metal-Mediated Cross-Coupling
Suzuki-Miyaura Coupling on Halogenated Intermediates
A patent by WO2007075790A1 highlights the utility of palladium-catalyzed cross-coupling for functionalizing bicyclic amines. For 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane, a halogen (e.g., bromide or iodide) is introduced at the 1-position of 3-azabicyclo[3.1.0]hexane via electrophilic substitution. Subsequent coupling with 3-methoxyphenylboronic acid under Suzuki conditions installs the aryl group.
Representative Protocol :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : DME/H₂O (4:1)
-
Temperature : 90°C, 12 hours
Advantages :
-
Modular approach allows for late-stage diversification.
-
Compatible with enantiomerically pure substrates.
Challenges :
-
Synthesis of the halogenated bicyclic intermediate requires directed C–H activation, which remains low-yielding (40–50%) due to the strained bicyclic framework.
Dehydrohalogenation and Functionalization
Haloazabicyclohexane Derivatives
Patent EP0008813B1 describes the preparation of 3-azabicyclo[3.1.0]hexane derivatives via dehydrohalogenation of 3-chloro-3-azabicyclo[3.1.0]hexane. Introducing a 3-methoxyphenyl group at the 1-position prior to dehydrohalogenation enables retention of the aryl moiety during ring closure.
Key Reactions :
-
Substitution : React 3-chloro-3-azabicyclo[3.1.0]hexane with 3-methoxyphenyllithium to form the C–C bond.
-
Dehydrohalogenation : Treat with NaOH in ethanol to eliminate HCl and form the bicyclic structure.
Yield : 60–65% after purification.
Limitations :
-
Grignard or organolithium reagents may induce ring-opening side reactions.
-
Requires strict temperature control (−78°C) to maintain regioselectivity.
Comparative Analysis of Methodologies
Table 1. Synthetic Route Evaluation
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Multi-Component | 85–92 | Moderate | High |
| Reductive Amination | 65–85 | Low | Medium |
| Suzuki Coupling | 70–75 | High | High |
| Dehydrohalogenation | 60–65 | Moderate | Low |
The multi-component reaction offers the highest efficiency but requires optimization for oxygen-sensitive intermediates. Transition-metal coupling provides versatility but depends on pre-functionalized substrates.
Analyse Des Réactions Chimiques
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloaddition (1,3-DC) reactions due to its azabicyclic strain. Key findings include:
Table 1: Cycloaddition Reactions with Cyclopropenes
-
Mechanistic Insight : DFT studies (M11/cc-pVDZ) reveal that cycloadditions proceed via HOMO(dipolarophile)-LUMO(azabicyclo) interactions, favoring syn addition due to steric and electronic effects .
-
Outcome : Products retain the bicyclic core while incorporating spirocyclic motifs, useful in medicinal chemistry .
Alkylation and Substitution
The methoxyphenyl group and nitrogen center enable electrophilic substitutions:
Key Reactions :
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at −78°C to form quaternary ammonium salts (yield: 75–85%) .
-
Aromatic Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) yields 4-nitro derivatives regioselectively.
Table 2: Substitution Reactivity
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| AcCl/AlCl₃ | Methoxy group | 3-Acetoxyphenyl derivative | 68% |
| LiAlH₄ | Bicyclic nitrogen | N-Methylated analog | 71% |
Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane ring undergoes controlled cleavage:
-
Acid-Catalyzed Hydrolysis : In HCl/EtOH, the ring opens to form linear pyrrolidine derivatives (e.g., 3-(3-methoxyphenyl)pyrrolidine) .
-
Lewis Acid-Mediated Reactions : BF₃·OEt₂ induces ring expansion to piperidine analogs via carbocation intermediates .
Mechanism : Ring-opening alleviates angular strain, generating reactive intermediates for further functionalization .
Oxidation and Reduction
-
Oxidation : MnO₂ selectively oxidizes the bridgehead carbon to a ketone, forming 6-(3-methoxyphenyl)-3-azabicyclo[3.1.0]hexan-2-one (yield: 66%) .
-
Catalytic Hydrogenation : Pd/C (H₂, 2 atm) reduces the bicyclic core to a pyrrolidine derivative while preserving the methoxyphenyl group .
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable aryl functionalization:
Table 3: Suzuki–Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Chlorophenyl | Pd(OAc)₂, SPhos, K₃PO₄ | 6-(4-Chlorophenyl) derivative | 83% |
| Naphthalen-2-yl | PdCl₂(dppf), Cs₂CO₃ | Naphthyl-functionalized analog | 72% |
Stereoselective Transformations
-
Chiral Resolution : Tartaric acid derivatives resolve enantiomers (e.g., (1S,5R)-(−)-1-p-tolyl analog) with >99% ee .
-
Diastereoselective Alkylation : t-BuOK promotes intramolecular additions to form trans-diketones (dr > 20:1) .
Biological Derivatization
-
Protonation Studies : The nitrogen’s pKa (~8.5) facilitates salt formation (e.g., hydrochloride salts) for enhanced solubility.
-
Metabolic Modifications : Cytochrome P450 enzymes oxidize the methoxy group to catechol derivatives in vitro.
Applications De Recherche Scientifique
Pharmaceutical Research Applications
1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane has been studied for its neuropharmacological effects and interactions with various biological targets:
- Neuropharmacology : Research indicates that this compound may exhibit significant activity in modulating neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
- Anticancer Activity : In vitro studies have demonstrated that derivatives of 3-azabicyclo[3.1.0]hexane exhibit antiproliferative effects against several cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7). Compounds derived from this class have shown IC values ranging from 2 to 12 µg/mL against these cell lines, indicating promising anticancer properties .
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potential of this compound:
- Antiproliferative Activity : A study presented at the International Electronic Conference on Medicinal Chemistry demonstrated that spiro-fused derivatives of this compound exhibited enhanced antiproliferative activity against various tumor cell lines compared to other structural analogs .
- Mechanistic Insights : Research utilizing density functional theory (DFT) has provided insights into the reaction mechanisms involved in the synthesis of these bicyclic compounds, further elucidating their chemical behavior and potential interactions with biological targets .
Mécanisme D'action
The mechanism by which 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with various molecular targets. The azabicyclohexane ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The methoxyphenyl group may also participate in binding interactions, enhancing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
- Structure : The dichlorophenyl group introduces electron-withdrawing substituents (Cl) at the 3- and 4-positions.
- Pharmacology: The (+)-enantiomer (WO2012075473A1) is patented for treating monoamine-related disorders (e.g., depression, Parkinson’s), while the (-)-enantiomer selectively inhibits dopamine reuptake .
- Key Data: Molecular weight: 242.143 g/mol (C₁₂H₁₃Cl₂N) . Stereochemistry: The 1R,5S configuration in (+)-enantiomer correlates with monoamine activity, whereas the (-)-enantiomer shows dopaminergic specificity .
1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane (Bicifadine)
- Structure : A para-methyl group enhances lipophilicity and steric bulk.
- Pharmacology: Bicifadine is a nonnarcotic analgesic with potent activity in rodent pain models. Activity is restricted to the (+)-1R,5S enantiomer, demonstrating stereochemical dependence .
- Key Data :
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Table 1: Substituent Effects on Pharmacological Activity
Modifications to the 3-Azabicyclo[3.1.0]hexane Core
N-Methylation (e.g., 3-Methyl Derivatives)
- Example : 1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane .
- N-Methyl bicifadine (27d) retains analgesic activity, but N-allyl or N-hexyl derivatives lose potency .
Spirocyclic and Bis-Spirocyclic Derivatives
- Design : Spiro-fusion at the 2,4-positions (e.g., spiro-oxindoles) introduces three-dimensional complexity.
- Applications: Demonstrated cytotoxicity against tumor cell lines (K562, HeLa) via unknown mechanisms .
Stereochemical Considerations
- Enantiomeric Specificity: (+)-1-(3,4-Dichlorophenyl): Monoamine modulation . (-)-1-(3,4-Dichlorophenyl): Dopamine reuptake inhibition . Bicifadine: Only the (+)-1R,5S enantiomer is active .
- Synthetic Challenges : Asymmetric cyclopropanation methods (e.g., photochemical decomposition, cycloadditions) are critical for enantioselective synthesis .
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
- Example: N-(Aryl)-3-azabicyclo[3.1.0]hexane derivatives with 2-cyanopyrrolidine moieties.
- Mechanism : Conformational rigidity enhances binding to the S2 pocket of DPP-IV .
Opioid Receptor Antagonists
- Example : Derivatives with 3-azabicyclo[3.1.0]hexane antagonize morphine-induced effects, suggesting utility in addiction therapy .
Activité Biologique
1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound notable for its complex structure, which includes a nitrogen atom integrated into a bicyclic framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research.
Chemical Structure and Properties
- Molecular Formula: CHN
- Molecular Weight: Approximately 225.71 g/mol
- Functional Groups: Contains a methoxy group attached to a phenyl ring, enhancing its solubility and reactivity.
The presence of the azabicyclo[3.1.0]hexane core contributes significantly to the compound's reactivity and biological activity, making it a valuable candidate for drug development.
The mechanism of action for this compound involves:
- Reactivity: The strained bicyclic structure allows for ring-opening reactions, often facilitated by Lewis acids, leading to the formation of reactive intermediates.
- Biological Targets: The compound interacts with various receptors, including opioid receptors and sigma receptors, influencing pain modulation and other neuropharmacological effects.
Neuropharmacological Effects
Research indicates that this compound exhibits significant activity as an opioid receptor antagonist:
- Opioid Receptor Interaction: Studies have shown that it can act as an antagonist at μ, δ, and κ opioid receptors with varying affinities (Ki values ranging from 0.48 to 8.6 nM) .
- Antinociceptive Properties: Compounds with similar structures have been identified as antagonists of morphine-induced antinociception, suggesting potential applications in pain management .
Anticancer Activity
The compound has also been explored for its anticancer properties:
- Cell Cycle Inhibition: In vitro studies demonstrated that certain derivatives could arrest cell cycle progression in cancer cell lines, comparable to the effects of cisplatin .
- Mechanistic Insights: The presence of the azabicyclo[3.1.0]hexane moiety has been linked to DNA alkylation activities, contributing to its anticancer efficacy .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| 3-Azabicyclo[3.1.0]hexane Hydrochloride | CHClN | 175.65 g/mol | Simpler structure without methoxy group |
| 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride | CHClN | 240.73 g/mol | Different methoxy position affecting activity |
| 1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride | CHClN | 240.73 g/mol | Another positional isomer impacting pharmacodynamics |
The unique methoxy substitution pattern in this compound may influence its interaction with biological targets differently compared to its analogs.
Case Studies
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- A study reported the synthesis of spiro-fused derivatives that showed enhanced activity against cancer cell lines .
- Another investigation demonstrated that modifications to the azabicyclo framework could lead to increased affinity for sigma receptors, indicating potential therapeutic applications in neuropsychiatric disorders .
Q & A
Q. What are the primary synthetic routes for 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane?
The synthesis of this compound typically involves:
- Palladium-catalyzed cyclopropanation : Reacting N-tosylhydrazones with internal alkenes to form the bicyclic core in high diastereoselectivity .
- Reductive cyclopropanation : Hydride reduction of 1-arylcyclopropanedicarboximides, as demonstrated in the synthesis of bicifadine analogs .
- Transition-metal-free methods : Cyclization of 1,5-enynes or 1,6-enynes to simultaneously form both rings .
Key reagents include Pd catalysts (e.g., Pd(OAc)₂), tosylhydrazones, and lithium aluminum hydride for reductive steps.
Q. How does the 3-azabicyclo[3.1.0]hexane scaffold influence biological activity?
The bicyclic structure enhances rigidity and spatial orientation, improving binding affinity to neurotransmitter transporters. For example:
- Neurotransmitter reuptake inhibition : 1-Aryl derivatives (e.g., bicifadine) selectively inhibit serotonin, norepinephrine, and dopamine reuptake via hydrophobic interactions with transporter proteins .
- Target engagement : The nitrogen atom in the bicyclic system facilitates hydrogen bonding with biological targets, such as opioid receptors or histone deacetylases .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Resolves diastereomeric ratios and confirms cyclopropane ring formation .
- X-ray crystallography : Determines absolute configurations (e.g., 1R,5S for bicifadine) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas of derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives?
- Chiral Pd catalysts : Pd/(R)-BINAP complexes enable asymmetric 5-exo-trig cyclization/cyclopropanation of 1,6-enynes, forming adjacent quaternary stereocenters with >90% ee .
- Cp*Ir-catalyzed reductive amination : Converts enantiopure cis-cyclopropane dicarbonyls into chiral bicyclic amines .
- Cu/Ph-Phosferrox systems : Asymmetric 1,3-dipolar cycloadditions with cyclopropenes yield spiro-fused derivatives .
Q. How do structural modifications (e.g., aryl substituents) affect pharmacological selectivity?
- Para-substituted aryl groups : Enhance triple reuptake inhibition (e.g., 4-methylphenyl in bicifadine increases potency 10-fold vs. meta-substituted analogs) .
- Alkoxyalkyl side chains : Improve blood-brain barrier penetration (B/B > 4 in rats) while maintaining SERT/NET/DAT affinity .
- Spirocyclic derivatives : Bis-spiro[3-azabicyclo[3.1.0]hexanes] show unique HDAC inhibition profiles due to increased steric bulk .
Q. How can contradictory data in biological assays be resolved?
- Metabolic stability testing : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
- Receptor binding assays : Compare off-target binding (e.g., σ receptors) to isolate mechanism-specific effects .
- Computational modeling : Molecular docking (e.g., with DAT homology models) identifies steric clashes or hydrogen-bond mismatches in inactive analogs .
Q. What methodologies optimize the synthesis of spirocyclopropane-annelated derivatives?
- 1,3-Dipolar cycloaddition : React azomethine ylides (from ninhydrin and proline) with cyclopropenes under microwave irradiation, achieving 70–85% yields .
- Thermal rearrangement : Post-cycloaddition heating (120°C, toluene) induces spiro ring formation via retro-Diels-Alder pathways .
- Multicomponent reactions : Combine carbonyl compounds, α-amino acids, and cyclopropenes in one pot to streamline synthesis .
Methodological Guidelines
- Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation to enforce desired configurations .
- Scale-up protocols : Pd-catalyzed methods tolerate diverse solvents (MeCN, THF) and achieve gram-scale production with ≤5% yield loss .
- Toxicity mitigation : Employ protective groups (e.g., Boc) during synthesis to reduce handling risks of reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
